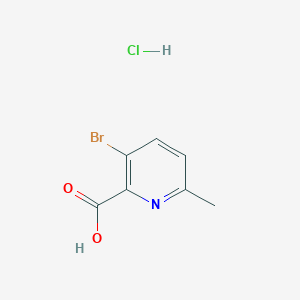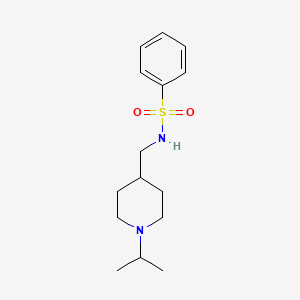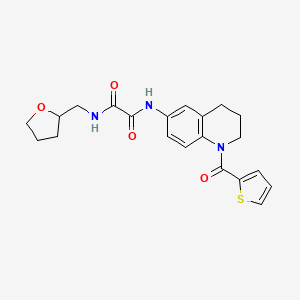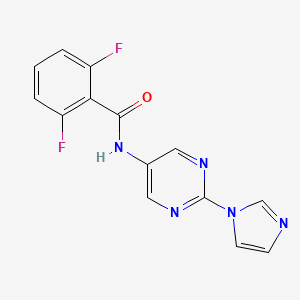![molecular formula C13H22O3 B2608349 5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-ol CAS No. 208347-37-9](/img/structure/B2608349.png)
5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5,5-dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-ol” is a chemical compound with the CAS Number: 92007-37-9 . It has a molecular weight of 224.3 and its IUPAC name is 5’,5’-dimethyltetrahydro-1H-spiro [pentalene-2,2’- [1,3]dioxan]-5 (3H)-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20O3/c1-12(2)7-15-13(16-8-12)5-9-3-11(14)4-10(9)6-13/h9-10H,3-8H2,1-2H3 . This code provides a unique representation of the molecule’s structure.
Physical and Chemical Properties Analysis
科学的研究の応用
Catalytic Synthesis of Polyoxymethylene Dimethyl Ethers
Polyoxymethylene dimethyl ethers (OME) are promising oxygenated fuels derived from trioxane, which can significantly reduce hazardous emissions in diesel engines due to their lack of C-to-C bonds, thus minimizing soot formation. This enables higher exhaust gas recirculation rates to lower NOx emissions. However, the production process involves trioxane as an expensive intermediate, and the product's equilibrium composition follows a Schulz-Flory distribution, making selective synthesis of specific chain lengths challenging. Research is focused on simplifying these processes through the use of more straightforward reactants, fewer steps, and less energy while exploring efficient catalysts and new reactants for OME acid synthesis. Despite these advances, the detailed mechanisms of these reactions remain poorly understood, highlighting the need for more systematic research in this area (Baranowski, Bahmanpour, & Kröcher, 2017).
Conversion of Biomass to Furan Derivatives
5-Hydroxymethylfurfural (HMF) and its derivatives are crucial platform chemicals that can be derived from plant biomass, offering a renewable alternative to hydrocarbon sources. These compounds are pivotal for producing a wide array of products, including monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, and chemicals. The review discusses recent advancements in synthesizing HMF from plant feedstocks and the potential for HMF derivatives in various applications. This work underscores the significant role HMF could play in the 21st century as a primary source of carbon and hydrogen for the chemical industry, with the expectation of a broad expansion in its applications (Chernyshev, Kravchenko, & Ananikov, 2017).
Advances in Spiropyrans/Spirooxazines and FRET Applications
Spiropyrans and spirooxazines are spiro compounds that undergo transformations under various stimuli, resulting in color changes and differing physicochemical properties. These transformations between the ring-closed form (SP), the ring-opened merocyanine (MC) form, and the protonated ring-opened form (MCH) have led to the development of multifunctional materials with applications in sensing, probing, and optical elements. The MC form, in particular, serves as an energy acceptor in fluorescence resonance energy transfer (FRET) processes with fluorescent materials, offering potential for novel, multifunctional materials due to its reversible property changes under suitable stimuli (Xia, Xie, & Zou, 2017).
Spirocyclic Derivatives as Antioxidants
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H312, H332 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
(3'aR,6'aS)-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-2'-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-12(2)7-15-13(16-8-12)5-9-3-11(14)4-10(9)6-13/h9-11,14H,3-8H2,1-2H3/t9-,10+,11? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUJXJRMZBEVIL-ZACCUICWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(CC3CC(CC3C2)O)OC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(COC2(C[C@H]3CC(C[C@H]3C2)O)OC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
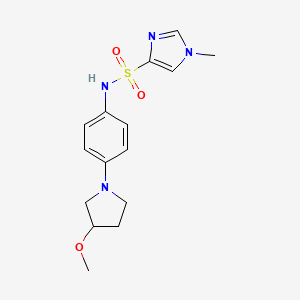


![2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2608275.png)
![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2608276.png)
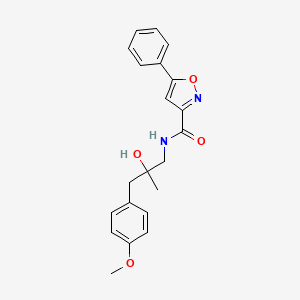
![1-chloro-5H-pyrido[4,3-b]indole-4-carboxamide](/img/structure/B2608279.png)
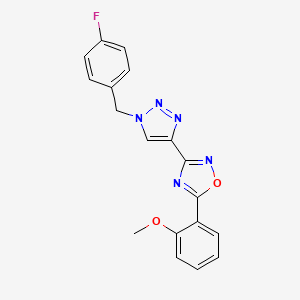
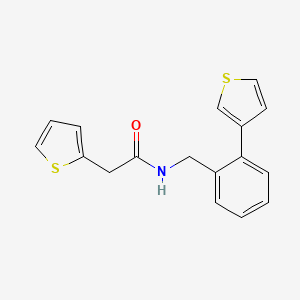
![2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2608282.png)
